molecular formula C15H20N4O2 B11394529 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11394529
M. Wt: 288.34 g/mol
InChI Key: JVPJTGVXLKVDTK-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group, a methylphenyl group, and a methylpropyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction, while the carboxamide group is formed by reacting the triazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(carboxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The hydroxymethyl and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • 5-(hydroxymethyl)-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
  • 5-(hydroxymethyl)-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methylpropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-10(2)8-16-15(21)14-13(9-20)17-19(18-14)12-6-4-11(3)5-7-12/h4-7,10,20H,8-9H2,1-3H3,(H,16,21)

InChI Key

JVPJTGVXLKVDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC(C)C)CO

Origin of Product

United States

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